molecular formula C10H8N2O2 B6161976 4-cyano-3-formyl-N-methylbenzamide CAS No. 1289162-36-2

4-cyano-3-formyl-N-methylbenzamide

Cat. No.: B6161976
CAS No.: 1289162-36-2
M. Wt: 188.2
InChI Key:
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Description

4-Cyano-3-formyl-N-methylbenzamide is an organic compound with the molecular formula C10H8N2O2 It is a derivative of benzamide, featuring a cyano group at the 4-position, a formyl group at the 3-position, and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-3-formyl-N-methylbenzamide typically involves the following steps:

    Nitration: Benzene is nitrated to form nitrobenzene.

    Reduction: Nitrobenzene is reduced to aniline.

    Formylation: Aniline undergoes formylation to introduce the formyl group at the 3-position.

    Cyano Group Introduction: The cyano group is introduced at the 4-position through a Sandmeyer reaction.

    Methylation: The final step involves the methylation of the amide nitrogen to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-3-formyl-N-methylbenzamide undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The cyano and formyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 4-cyano-3-carboxy-N-methylbenzamide.

    Reduction: 4-amino-3-formyl-N-methylbenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Cyano-3-formyl-N-methylbenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-cyano-3-formyl-N-methylbenzamide involves its interaction with various molecular targets and pathways. The cyano and formyl groups can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Cyano-N-methylbenzamide: Lacks the formyl group at the 3-position.

    3-Formyl-N-methylbenzamide: Lacks the cyano group at the 4-position.

    4-Cyano-3-formylbenzamide: Lacks the methyl group on the nitrogen.

Uniqueness

4-Cyano-3-formyl-N-methylbenzamide is unique due to the presence of both the cyano and formyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.

Properties

CAS No.

1289162-36-2

Molecular Formula

C10H8N2O2

Molecular Weight

188.2

Purity

95

Origin of Product

United States

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